molecular formula C11H15NO2 B3263418 Ethyl 2-amino-4-ethylbenzoate CAS No. 37395-55-4

Ethyl 2-amino-4-ethylbenzoate

Cat. No.: B3263418
CAS No.: 37395-55-4
M. Wt: 193.24 g/mol
InChI Key: UJUJTJBCXVEAGQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Benzoates

The scientific investigation of benzoic acid and its derivatives has a long history, with early interests focused on their natural occurrence and preservative properties. The first described preparation of anthranilic acid (2-aminobenzoic acid), the core of the title compound, dates back to the 19th century from the degradation of indigo. scielo.brresearchgate.net Early 20th-century research began to systematically explore the preparation of various substituted benzoates, laying the groundwork for understanding their fundamental chemistry.

The evolution of this field has been marked by a shift from basic synthesis and characterization to the exploitation of these molecules in complex chemical transformations. A significant leap in the synthetic utility of aromatic esters occurred with the development of methods to activate the traditionally inert C(acyl)-O bond, enabling their use in cross-coupling reactions. This has allowed aromatic esters to be used as readily available and stable alternatives to more reactive aryl halides. Concurrently, research has focused on understanding how different substitution patterns on the benzoate (B1203000) ring influence the molecule's physical and chemical properties, including reactivity and biological interactions.

Significance of the 2-Amino-4-ethylbenzoate Moiety in Contemporary Organic Synthesis and Chemical Sciences

The significance of Ethyl 2-amino-4-ethylbenzoate in modern chemical sciences stems from its core structure, the anthranilate moiety (2-aminobenzoate). Anthranilic acid and its derivatives are recognized as crucial intermediates and precursors for a vast array of biologically active compounds and functional materials. scielo.brijddr.inijpsjournal.com

The anthranilate nucleus is a key building block for many pharmaceuticals, including anti-inflammatory drugs (e.g., mefenamic acid), diuretics (e.g., furosemide), and even anticancer agents. ijpsjournal.commdpi.com The amino and carboxylate groups on the aromatic ring provide two reactive handles for further chemical modification, making them versatile synthons for constructing complex heterocyclic systems like quinolinones and acridones. rsc.org

The specific substitution pattern of this compound—containing an ethyl group at the 4-position of the ring and an ethyl ester—is expected to confer particular properties. The ethyl groups increase the molecule's lipophilicity compared to its non-alkylated parent, which can be significant for its solubility and interaction with biological membranes. The synthesis of this specific compound can be achieved via the esterification of 4-ethylanthranilic acid, demonstrating its accessibility from substituted precursors. prepchem.com Its structural similarity to other substituted aminobenzoates used as intermediates for dyes, pigments, and active pharmaceutical ingredients suggests its potential utility in these areas.

Current Research Trends and Future Directions in the Study of Aromatic Amino Esters

The field of aromatic amino esters is dynamic, with several key research trends shaping its future. These trends focus on both novel applications and more efficient and sustainable synthesis methods.

Green and Novel Synthesis: There is a strong trend towards developing environmentally friendly methods for producing substituted anthranilic acids and their esters. scielo.brresearchgate.net This includes metal-free multicomponent reactions that can construct these molecules in a single, highly efficient step from simple starting materials. rsc.org

Medicinal Chemistry and Drug Discovery: A major focus remains the use of aromatic amino esters as scaffolds for new therapeutic agents. Research is active in synthesizing hybrids of anthranilic acid with other pharmacophores to develop novel anti-inflammatory, antimicrobial, and anticancer compounds. mdpi.com For example, esters of anthranilic acid are used as key intermediates in the synthesis of complex antitumor drugs. tcichemicals.com

Materials Science and Agrochemicals: Anthranilate esters have found significant commercial use as insect repellents, flavorings, and in the perfume industry. rsc.orgchemicalbook.com Research continues to explore new derivatives with improved properties for these applications. Furthermore, the functional groups present in aromatic amino esters make them potential monomers for the synthesis of novel polymers, such as poly(amino ester)s, which are of interest for their biodegradability and biomedical applications.

Solid-Phase Synthesis: To accelerate the discovery of new drug candidates, solid-phase synthesis techniques are being developed for N-substituted anthranilates. rsc.org This allows for the rapid generation of libraries of related compounds for biological screening. rsc.org

Scope and Objectives for In-depth Research on this compound

Future in-depth research on this compound should aim to fully characterize its properties and explore its potential based on the significance of its structural motifs and current scientific trends. Key objectives for future studies would include:

Comprehensive Characterization: A primary objective would be the full experimental determination of its physicochemical and spectroscopic properties, which are currently not widely documented.

Exploration as a Synthetic Precursor: A major scope of research should involve using this compound as a starting material for the synthesis of novel heterocyclic compounds. Its bifunctional nature makes it an ideal candidate for creating new molecular architectures that could be screened for biological activity.

Investigation of Biological Activity: Based on the wide range of biological activities exhibited by related anthranilate derivatives, a thorough investigation into the potential antimicrobial, anti-inflammatory, or anticancer properties of this compound and its derivatives is warranted. ijddr.inijpsjournal.commdpi.com

Polymer Chemistry Applications: An innovative research direction would be to investigate its viability as a monomer for the synthesis of new poly(amino ester)s or other functional polymers. The ethyl substituents could provide unique solubility and thermal properties to the resulting materials.

Development of Optimized Synthesis: Further research could focus on developing and optimizing scalable, cost-effective, and environmentally benign synthetic routes to the compound, potentially employing modern catalytic or multicomponent reaction strategies. rsc.org

Research Data and Findings

Table 1: Physicochemical Properties

Data for the specific compound this compound is limited in public databases. The table below includes calculated properties for the closely related isomer, Ethyl 4-amino-2-ethylbenzoate, to provide an estimate of its characteristics.

PropertyValue (for Ethyl 4-amino-2-ethylbenzoate)Data Source
Molecular Formula C11H15NO2 chemsrc.com
Molecular Weight 193.24 g/mol chemsrc.com
IUPAC Name ethyl 4-amino-2-ethylbenzoate nih.gov
XLogP3 2.2 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 4 nih.gov

Note: The data presented is for the isomer Ethyl 4-amino-2-ethylbenzoate (CAS 1283128-54-0) as a reference due to the lack of experimental data for this compound.

Table 2: Selected Applications of the Anthranilate Scaffold in Chemical Research

Application AreaDescriptionReference(s)
Pharmaceuticals Precursors to anti-inflammatory drugs, diuretics, anticoagulants, and anticancer agents. ijpsjournal.commdpi.com
Heterocycle Synthesis Versatile building blocks for nitrogen-containing ring systems like quinolones and acridones. rsc.org
Agrochemicals Used as insect and bird repellents. rsc.orgwisdomlib.org
Perfumery & Flavors Esters are used to create scents and flavors, such as grape. ijpsjournal.comchemicalbook.com
Dye Industry Anthranilic acid is a starting material for the production of azo dyes. scielo.brresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJTJBCXVEAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260298
Record name Benzoic acid, 2-amino-4-ethyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37395-55-4
Record name Benzoic acid, 2-amino-4-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37395-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Ethylbenzoate and Its Precursors

Esterification Pathways for Substituted Benzoic Acids

The final step in the synthesis of Ethyl 2-amino-4-ethylbenzoate is typically the esterification of a corresponding substituted benzoic acid precursor, such as 2-amino-4-ethylbenzoic acid. This transformation can be achieved through various pathways, from classical acid catalysis to novel and greener approaches.

Acid-Catalyzed Esterification Techniques

The most traditional method for converting carboxylic acids to esters is the Fischer-Speier esterification. This equilibrium-controlled reaction involves reacting the carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst.

Typically, concentrated sulfuric acid (H₂SO₄) is used as the catalyst. usm.my The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. usm.my A major drawback of Fischer esterification is the reversible nature of the reaction, which can be particularly challenging in a closed-vessel system where water cannot be easily removed. usm.myresearchgate.net Research on the esterification of substituted benzoic acids has shown that refluxing with excess ethanol and H₂SO₄ can lead to good yields, though reaction times can be long. usm.my Microwave-assisted organic synthesis (MAOS) has been explored to accelerate this process; however, in sealed-vessel microwave conditions, the accumulation of water can deactivate the H₂SO₄ catalyst and lead to low yields if not managed properly. researchgate.net An improved microwave-assisted method involves the intermittent addition of the catalyst to overcome the equilibrium limitations, achieving high yields in significantly reduced time. usm.myusm.my

Novel Catalytic Approaches for Ester Synthesis

To overcome the limitations of traditional acid catalysis, several novel catalytic systems have been developed for the synthesis of aromatic esters. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are an attractive alternative as they are easily separable from the reaction mixture, reusable, and often less corrosive. Dowex H+, a cation-exchange resin, has been used effectively for the esterification of various carboxylic acids, including benzoic acid derivatives. nih.govacs.org The combination of dried Dowex H+ with sodium iodide (NaI) has been shown to be a highly effective system, providing high yields for the synthesis of methyl benzoate (B1203000). nih.govacs.org

Transesterification Catalysts: Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important pathway. wikipedia.org While traditionally catalyzed by acids or bases, recent research has focused on developing more efficient and selective catalysts. wikipedia.org For the challenging transesterification involving phenols and aryl esters, readily available and inexpensive earth-abundant alkali metal species like potassium carbonate (K₂CO₃) have proven to be competent heterogeneous catalysts. rsc.orgrsc.org This approach provides an efficient route to various aryl esters under relatively simple conditions. rsc.org

Advanced Homogeneous Catalysts: Researchers at Yokohama National University have developed innovative bimetallic oxide clusters (RhRuOₓ/C) that demonstrate remarkable efficiency in cross-dehydrogenative coupling (CDC) reactions to produce aryl esters. labmanager.com These catalysts are highly active and utilize molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com Ionic liquids have also emerged as catalysts for esterification, offering high catalytic activity and selectivity while being recyclable, thus overcoming the corrosivity (B1173158) and separation issues associated with traditional mineral acids. google.com

Green Chemistry Principles in Esterification Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to make esterification more environmentally friendly.

Greener Solvents: A significant focus has been on replacing hazardous solvents commonly used in synthesis. The Steglich esterification, a mild method for forming esters, traditionally uses chlorinated solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Recent studies have identified dimethyl carbonate (DMC) as a greener and safer alternative solvent for Steglich-type reactions. rsc.org Similarly, acetonitrile (B52724) has been successfully used as a less hazardous solvent system for Steglich esterification, allowing for high yields and eliminating the need for purification by column chromatography. nih.govjove.com Deep eutectic solvents (DES) have also been investigated as eco-friendly catalysts and reaction media for esterification. semanticscholar.org

Energy Efficiency and Catalyst-Free Methods: Microwave-assisted synthesis is recognized as a green chemistry tool due to its ability to dramatically reduce reaction times, thus saving energy and often leading to cleaner reactions with fewer byproducts. researchgate.net An even more innovative approach involves the aerosolization of a solution of the carboxylic acid and excess alcohol. digitellinc.com This method can achieve near-quantitative ester yields for some acids without the need for any catalyst or external heating, highlighting a highly efficient and environmentally friendly pathway for ester synthesis. digitellinc.com

Selective Aromatic Functionalization Strategies

The synthesis of the precursor, 2-amino-4-ethylbenzoic acid, requires the specific placement of amino and ethyl groups on the benzene (B151609) ring. This involves regioselective functionalization, which can be a significant synthetic challenge.

Regioselective Introduction of Amino Groups

The introduction of an amino group onto an aromatic ring is a fundamental transformation. While classical methods like electrophilic nitration followed by reduction are common, they can suffer from harsh conditions and the formation of multiple isomers. nih.govacs.org Modern methods offer greater control and milder conditions.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a base, which generates an isocyanate intermediate that is then hydrolyzed to the amine. wikipedia.orglibretexts.org This method is effective for preparing both aliphatic and aromatic primary amines. chemistrywithwiley.com The reaction conditions are strongly basic, but alternative methods using reagents like N-bromosuccinimide (NBS) have been developed. chem-station.com

Curtius Rearrangement: The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine via an acyl azide (B81097) and an isocyanate intermediate. nih.govjove.com The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to form an isocyanate with the loss of nitrogen gas. nih.govresearchgate.net This isocyanate can be trapped with water or alcohols to yield the corresponding amine or carbamate. acs.orgnih.gov This method is known for its mild conditions and compatibility with a wide variety of functional groups, making it a powerful tool for the synthesis of complex aniline (B41778) derivatives. acs.orgnih.gov

Direct Amination Methods: Recent advances have focused on the direct C-H amination of arenes. Photocatalysis has been used to directly react arenes with alkyl amines, avoiding the need for pre-functionalization of the aromatic ring. nih.gov Another approach utilizes N-centered radicals, where the charged nature of the radical cation can be used to control regioselectivity through ion-pairing interactions with the substrate. nih.govacs.org

Ethyl Group Installation and Modification

The installation of the ethyl group at the 4-position of the benzoic acid precursor is typically achieved through electrophilic substitution reactions.

Friedel-Crafts Alkylation: The most direct method for introducing an ethyl group onto a benzene ring is the Friedel-Crafts alkylation. Industrially, this is often performed by reacting benzene with ethene in the presence of a catalyst system like aluminum chloride (AlCl₃) and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk This method is cheaper than using an ethyl halide. chemguide.co.ukquora.com However, a major limitation of Friedel-Crafts alkylation is polyalkylation. The product, ethylbenzene, is more reactive than the starting material, benzene, leading to the formation of diethylbenzene and other poly-alkylated products, which can result in low yields of the desired mono-substituted product. quora.comquora.com

Friedel-Crafts Acylation Followed by Reduction: To overcome the issues of polyalkylation and potential carbocation rearrangements associated with Friedel-Crafts alkylation, a two-step acylation-reduction sequence is often preferred for achieving high yields of the desired product. quora.com First, the aromatic ring undergoes Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone (acetophenone in the case of benzene). The ketone group is deactivating, which prevents further acylation of the ring. The ketone is then reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired ethyl-substituted aromatic compound. quora.com

The synthesis of the key precursor, 4-ethylbenzoic acid, can be accomplished by the oxidation of p-ethyltoluene or through more complex multi-step sequences starting from ethylbenzene. chemicalbook.comguidechem.comchemicalbook.com

Reduction Methodologies for Nitrobenzoate Precursors

The reduction of the nitro group in the precursor, Ethyl 4-ethyl-2-nitrobenzoate, is a critical step in the synthesis of this compound. The primary challenge lies in achieving high chemoselectivity, preserving the ester functional group while selectively reducing the nitro moiety.

Catalytic hydrogenation is a widely employed and atom-economical method for the reduction of nitroarenes. This technique typically involves the use of a metal catalyst and a hydrogen source to effect the transformation.

Catalysts and Reaction Conditions:

A variety of catalysts are effective for the hydrogenation of nitrobenzoates, with palladium-based systems being particularly prevalent. researchgate.net For the hydrogenation of ethyl p-nitrobenzoate, a compound structurally similar to the precursor of the target molecule, palladium on carbon (Pd/C) has demonstrated high efficacy. researchgate.net The reaction is typically carried out in a solvent such as ethanol under a hydrogen atmosphere. orgsyn.org The activity of the catalyst can be influenced by the particle size of the supported metal, with an average Pd particle size of 3–5 nm showing optimal performance in some cases. researchgate.net

Other noble metal catalysts, including platinum and rhodium, are also utilized, sometimes in combination with palladium, to influence selectivity, particularly when reduction of the aromatic ring is also desired. researchgate.net However, for the synthesis of this compound, the focus is on the selective reduction of the nitro group only.

Key Research Findings:

Structural Sensitivity: The liquid-phase hydrogenation of ethyl p-nitrobenzoate has been shown to be a structurally sensitive process, where the catalyst's activity is dependent on its dispersity. researchgate.net

Catalyst Loading and pH: The degree of catalyst utilization can be influenced by the pH during the formation of the palladium hydroxo complexes used in catalyst preparation. researchgate.net

Reaction Mechanism: The hydrogenation of aromatic nitro compounds is understood to proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline derivative. researchgate.net

Table 1: Catalytic Hydrogenation of Nitrobenzoate Precursors
CatalystSubstrateSolventHydrogen PressureTemperature (°C)Yield (%)Reference
4% Pd/SibunitEthyl p-nitrobenzoateNot specifiedNot specified30High researchgate.net
Pd/CEthyl 4-nitrobenzoate (B1230335)EthanolNot specifiedRoom Temperature90 orgsyn.org

Achieving high chemoselectivity is paramount when reducing nitroarenes bearing other reducible functional groups, such as esters. While catalytic hydrogenation can be selective under controlled conditions, other reagents and methods offer alternative approaches to ensure the ester group remains intact.

Reagents for Chemoselective Reduction:

Several reagent systems have been developed for the chemoselective reduction of nitro groups. One notable example is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). thieme-connect.com This system has been shown to effectively reduce a variety of ester-substituted aromatic nitro compounds to their corresponding amines in high yields. thieme-connect.com

Another approach involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org This method has demonstrated good yields for the reduction of ethyl 4-nitrobenzoate and tolerates a range of other functional groups. orgsyn.org

Key Research Findings:

NaBH₄-FeCl₂ System: The combination of NaBH₄ and FeCl₂ provides a highly chemoselective method for nitro group reduction, leaving the ester functionality unaffected. The reaction proceeds well for nitro groups at various positions relative to the ester group (ortho, meta, and para). thieme-connect.com

Indium-Mediated Reduction: Indium powder with ammonium chloride offers a selective reduction method in an environmentally benign aqueous ethanol system. orgsyn.org

Base-Metal Catalysis: In the context of sustainable chemistry, there is growing interest in replacing noble-metal catalysts with more earth-abundant alternatives. Homogeneous manganese catalysts have been developed for the chemoselective hydrogenation of nitroarenes, offering high selectivity. acs.org

Table 2: Chemoselective Reduction of Ethyl 4-nitrobenzoate
Reagent SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Indium / NH₄ClEthanol/WaterReflux2.5 h90 orgsyn.org
NaBH₄ / FeCl₂THF25-2812 hHigh thieme-connect.com

Microwave-Assisted Synthesis and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. ajrconline.org While specific studies on the microwave-assisted reduction of Ethyl 4-ethyl-2-nitrobenzoate are limited, the synthesis of its precursor, ethyl 4-nitrobenzoate, has been achieved via esterification under microwave irradiation, demonstrating the applicability of this technology to related systems. scirp.org The reduction of ethyl p-nitrobenzoate has also been described using microwave assistance in the presence of granulated tin and hydrochloric acid. ajrconline.org These examples suggest that the reduction of Ethyl 4-ethyl-2-nitrobenzoate could be significantly expedited using microwave technology.

Flow Chemistry Applications:

Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters and is inherently safer for handling potentially hazardous reactions like nitrations and reductions. nih.govewadirect.com The metal-free reduction of aromatic nitro compounds, including those with ester groups, has been successfully demonstrated in a continuous-flow system using trichlorosilane. nih.gov This methodology offers quantitative conversions and high purity of the product without the need for further purification. nih.gov The scalability and safety benefits of flow chemistry make it a highly attractive option for the industrial production of this compound.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Sustainability

Efficiency:

Catalytic Hydrogenation: Generally offers high efficiency in terms of atom economy, with hydrogen as the reducing agent and water as the primary byproduct. acsgcipr.org Reaction times can be short, especially with optimized catalysts. researchgate.net

Chemoselective Reduction (e.g., NaBH₄/FeCl₂ or In/NH₄Cl): While effective, these methods often involve stoichiometric amounts of metal reagents, which can lead to lower atom economy compared to catalytic hydrogenation. orgsyn.orgthieme-connect.com

Microwave and Flow Chemistry: These technologies can significantly improve efficiency by drastically reducing reaction times and potentially increasing yields. ajrconline.orgnih.gov

Selectivity:

Catalytic Hydrogenation: Can be highly selective for the nitro group with careful catalyst selection and control of reaction conditions. However, over-reduction or reduction of other functional groups can be a concern. acs.org

Chemoselective Reagents: Systems like NaBH₄/FeCl₂ are specifically designed for high chemoselectivity in the presence of sensitive functional groups like esters. thieme-connect.com

Sustainability:

Catalytic Hydrogenation: From a green chemistry perspective, catalytic hydrogenation is often preferred due to its high atom economy and the use of a clean reducing agent (H₂). acsgcipr.org The use of recyclable precious metal catalysts is a key consideration. acsgcipr.org

Metal Reductions: The use of stoichiometric metal reagents (e.g., indium, tin) raises concerns about metal waste and the environmental impact of their disposal. orgsyn.orgajrconline.org

Solvent Choice: The use of greener solvents or aqueous reaction media, as seen in the indium-mediated reduction, enhances the sustainability of the process. orgsyn.org

Energy Consumption: Microwave-assisted synthesis and flow chemistry can lead to more efficient energy usage compared to prolonged heating in conventional batch reactors. ajrconline.orgnih.gov

To quantify and compare the "greenness" of different synthetic routes, various metrics have been developed, such as the E-factor (Environmental factor) and atom economy. tudelft.nlmdpi.com A comprehensive analysis would involve calculating these metrics for each synthetic pathway to this compound.

Table 3: Comparative Overview of Synthetic Methodologies
MethodologyKey AdvantagesKey DisadvantagesSustainability Considerations
Catalytic Hydrogenation High atom economy, clean byproduct (water)Potential for over-reduction, cost of noble metal catalystsUse of recyclable catalysts, minimizing solvent use
Chemoselective Reduction High selectivity for nitro groupStoichiometric use of reagents, metal wasteUse of earth-abundant metals, aqueous reaction media
Microwave-Assisted Synthesis Rapid reaction times, potentially higher yieldsScalability can be a challengeReduced energy consumption
Flow Chemistry Enhanced safety, precise control, easy scale-upInitial setup costInherent safety benefits, potential for solvent recycling

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4 Ethylbenzoate

Reactions Involving the Aromatic Amino Group

The presence of the amino group on the benzene (B151609) ring imparts significant nucleophilic character and allows for a variety of chemical modifications.

The amino group of Ethyl 2-amino-4-ethylbenzoate possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. This inherent nucleophilicity is central to its reactivity. The reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

Proton transfer is a fundamental reaction for amines. rsc.org In biological systems, ammonium (B1175870)/carboxylate ion pairing, mediated by host-to-guest proton transfer, is a key interaction. rsc.org Studies on aromatic amines have explored proton tunneling, an essential quantum mechanical aspect of hydrogen transfer in biological reactions. For instance, in the enzyme aromatic amine dehydrogenase, a specific short-range vibration has been shown to drive proton tunneling during the oxidative deamination of tryptamine. nih.gov While not directly studying this compound, this research highlights the complex nature of proton transfer in aromatic amines. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to investigate excited-state intramolecular proton transfer (ESIPT) mechanisms in related molecules, demonstrating how electronic excitation can facilitate proton movement. global-sci.comresearchgate.net

The basicity of the amino group, and thus its tendency to accept a proton, is influenced by the other groups on the ring. The ethyl group at the para position is weakly electron-donating, slightly increasing the electron density on the nitrogen and its basicity. Conversely, the ethoxycarbonyl group at the ortho position is electron-withdrawing, which tends to decrease the basicity of the amino group compared to a simple aniline (B41778).

The nucleophilic amino group readily participates in acylation and alkylation reactions.

Acylation: Primary aromatic amines react with acyl chlorides or anhydrides, where a hydrogen atom on the nitrogen is replaced by an acyl group. slideshare.net This reaction is a common method for synthesizing amides. For instance, the acylation of aminobenzoic acids can be achieved by reacting them with a mixed anhydride (B1165640) of an N-acylamino acid, a process that can be catalyzed by a strong acid. google.com

Alkylation: The reaction of primary aromatic amines with alkyl halides can lead to the formation of mono-, di-, and eventually, trialkylammonium salts. slideshare.net However, controlling the degree of alkylation can be challenging. A more selective method for N-alkylation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy. nih.gov This method uses alcohols as alkylating agents in the presence of a metal catalyst (commonly ruthenium or iridium-based), producing water as the only byproduct. nih.gov The general mechanism involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde or ketone, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the secondary amine. nih.gov

Below is a table showing examples of N-alkylation of various aromatic amines with alcohols using a ruthenium-based catalyst, illustrating the scope of this type of reaction.

AmineAlcoholProductYield (%)
p-AnisidineBenzyl alcoholN-benzyl p-anisidine85
AnilineBenzyl alcoholN-benzylaniline49
p-ToluidineBenzyl alcoholN-benzyl p-toluidine61
p-AnisidineAmyl alcoholN-pentyl-p-anisidineHigh
This table is illustrative of N-alkylation reactions of aromatic amines, based on data for similar compounds. nih.gov

Primary aromatic amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijiet.com The reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com

The mechanism proceeds through the formation of a hemiaminal intermediate. ijiet.com The pH must be carefully controlled; it is generally greatest near a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal to facilitate its removal as water. libretexts.org

Schiff bases derived from ethyl aminobenzoates have been synthesized and characterized. For example, ethyl 2-aminobenzoate (B8764639) reacts with substituted aromatic aldehydes in ethanol (B145695), using catalysts like methanesulfonic acid, to produce the corresponding Schiff bases in high yields. amazonaws.com Similarly, Schiff bases have been prepared from ethyl 4-aminobenzoate (B8803810) and various aldehydes. orientjchem.orgresearchgate.net These reactions are often straightforward, involving refluxing the amine and aldehyde in an appropriate solvent. amazonaws.comorientjchem.org

Table of Schiff Base Synthesis from Ethyl 2-aminobenzoate
AldehydeCatalystSolventYield (%)Reference
4-BromobenzaldehydeMethane sulfonic acid (5 mol%)Ethanol96 amazonaws.com
4-BromobenzaldehydeSilica sulfuric acid (5 mmol)Ethanol80 amazonaws.com
SalicylaldehydeGlacial Acetic AcidEthanolNot specified researchgate.net
This interactive table summarizes reaction conditions for synthesizing Schiff bases from ethyl aminobenzoates and various aldehydes, based on reported literature.

The primary aromatic amino group can be converted into a diazonium group (-N₂⁺). This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). slideshare.netlkouniv.ac.inorganic-chemistry.org

Aromatic diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge into the aromatic ring. lkouniv.ac.in They are highly versatile intermediates in organic synthesis because the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which can be replaced by a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Some key transformations of aryl diazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). masterorganicchemistry.comscirp.org

Schiemann Reaction: Replacement with fluorine (-F) by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then heated to yield the aryl fluoride. masterorganicchemistry.com

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group (-OH), forming a phenol (B47542). masterorganicchemistry.comscirp.org The diazonium salt of 2-aminobenzoic acid is particularly susceptible to this hydroxylation. scirp.org

Replacement by Hydrogen (Deamination): The diazonium group can be replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). lkouniv.ac.inmasterorganicchemistry.com

Azo Coupling: Diazonium salts act as weak electrophiles and can react with activated aromatic rings (like phenols or other aromatic amines) to form azo compounds (-N=N-), which are often highly colored and used as dyes. lkouniv.ac.in

Transformations at the Ester Moiety

The ethyl ester group of this compound is also a site of chemical reactivity, most notably undergoing hydrolysis.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be promoted by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. An final acidification step is required to obtain the free carboxylic acid. youtube.com Studies on various benzoate (B1203000) esters have shown that the rate of base-catalyzed hydrolysis is influenced by the electronic and steric nature of the substituents on the ring. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process. quora.com The reaction begins with the protonation of the carbonyl oxygen by an acid, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, ethanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. quora.comquora.com

For 2-aminobenzoate esters specifically, a unique mechanism has been described. The hydrolysis of these esters is pH-independent between pH 4 and 8. nih.gov This is attributed to intramolecular general base catalysis, where the neighboring amino group assists in the removal of a proton from the attacking water molecule. This intramolecular assistance leads to a significant rate enhancement (50-100 fold) compared to the hydrolysis of corresponding para-substituted aminobenzoate esters. nih.gov

Transesterification Reactions

Transesterification is a fundamental reaction of esters in which the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by an acid or a base. For this compound, this equilibrium reaction involves the treatment with a different alcohol (R'-OH), leading to the formation of a new ester and ethanol. The reaction is reversible, and to drive it towards the desired product, the alcohol reactant is often used in excess, or one of the products (commonly the displaced ethanol) is removed from the reaction mixture, in accordance with Le Châtelier's principle. libretexts.org

Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol reactant then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. libretexts.org

The general scheme for the acid-catalyzed transesterification of this compound is as follows:

  • Reactant: this compound
  • Reagent: Alcohol (e.g., Methanol, Propanol)
  • Condition: Acid Catalyst (e.g., H₂SO₄)
  • Product: New Alkyl 2-amino-4-ethylbenzoate + Ethanol
  • Reactant AlcoholResulting Ester ProductByproduct
    Methanol (CH₃OH)Mthis compoundEthanol
    Isopropanol (CH(CH₃)₂OH)Isopropyl 2-amino-4-ethylbenzoateEthanol
    Benzyl Alcohol (C₆H₅CH₂OH)Benzyl 2-amino-4-ethylbenzoateEthanol

    Aminolysis for Amide Formation

    Aminolysis is the process where an ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org This reaction involves the nucleophilic substitution of the alkoxy group (-OEt) of the ester by an amino group (-NHR or -NR₂). This compound can undergo aminolysis to produce various 2-amino-4-ethylbenzamides. The reaction typically requires heating and may be catalyzed. The process is analogous to hydrolysis but with an amine acting as the nucleophile instead of water.

    The general reactivity follows the nucleophilic acyl substitution pathway. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group, which is subsequently protonated by the amine cation to form the stable amide and ethanol.

    Enzymatic strategies have also been developed for amide bond formation from esters, utilizing biocatalysts like esterases to mediate the aminolysis process under milder conditions. nih.gov

    Amine ReagentAmide ProductReaction Name
    Ammonia (NH₃)2-amino-4-ethylbenzamideAmmonolysis acs.org
    Methylamine (CH₃NH₂)N-methyl-2-amino-4-ethylbenzamideAminolysis
    Aniline (C₆H₅NH₂)N-phenyl-2-amino-4-ethylbenzamideAminolysis
    Ethylene (B1197577) Diamine (H₂NCH₂CH₂NH₂)N,N'-bis(2-amino-4-ethylbenzoyl)ethane-1,2-diamineAminolysis researchgate.net

    Reduction Pathways to Alcohols and Aldehydes

    The ester functionality of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org

    Reduction to Primary Alcohols: Powerful hydride-donating reagents, such as Lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org In this reaction, the ester group of this compound is converted to a hydroxymethyl group, yielding (2-amino-4-ethylphenyl)methanol (B15248659) and ethanol. The mechanism involves two separate hydride additions. First, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates an ethoxide ion to form an aldehyde intermediate. libretexts.org This aldehyde is immediately reduced further by a second hydride ion to form an alkoxide, which upon acidic or aqueous workup, gives the primary alcohol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orglibretexts.org

    Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, along with low temperatures to prevent over-reduction of the aldehyde product. libretexts.org Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation. When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), it reduces the ester to a stable tetrahedral intermediate. libretexts.org This intermediate does not collapse to the aldehyde until the aqueous workup, at which point the DIBAL-H has been quenched, preventing further reduction. This pathway would convert this compound to 2-amino-4-ethylbenzaldehyde. libretexts.org

    Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

    Electrophilic Aromatic Substitution (EAS): The benzoate ring of this compound contains three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com These substituents are:

    Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

    Ethyl group (-CH₂CH₃): A weakly activating, ortho-, para-directing group.

    Ester group (-COOEt): A deactivating, meta-directing group.

    The outcome of an EAS reaction is overwhelmingly controlled by the most powerful activating group on the ring, which in this case is the amino group. masterorganicchemistry.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the -NH₂ group. The available positions are C3 (ortho), C5 (para, relative to the ethyl group), and C6 (ortho). The C6 position is already substituted with the ester. The C3 position is sterically hindered by the adjacent ethyl group. Consequently, electrophilic substitution is most likely to occur at the C5 position, which is para to the amino group.

    EAS ReactionReagentsMajor Product
    BrominationBr₂ / FeBr₃Ethyl 2-amino-5-bromo-4-ethylbenzoate
    NitrationHNO₃ / H₂SO₄Ethyl 2-amino-4-ethyl-5-nitrobenzoate
    Friedel-Crafts AcylationCH₃COCl / AlCl₃Ethyl 5-acetyl-2-amino-4-ethylbenzoate

    Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for simple aryl rings. libretexts.org It requires two key features on the aromatic substrate: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

    The structure of this compound does not meet these criteria. It lacks a suitable leaving group and is substituted with electron-donating or weakly deactivating groups rather than strongly electron-withdrawing ones. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

    Cyclization and Condensation Reactions Leading to Fused Ring Systems

    The bifunctional nature of this compound, possessing both an amino group and an ester group on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and condensation reactions. The ortho-disposition of reactive functional groups is a common strategy for building such scaffolds. While the amino and ester groups in this molecule are not ortho to each other, the reactivity of the amino group and the aromatic ring itself allows for various cyclization pathways.

    For example, similar to other ortho-amino aromatic compounds, this compound could potentially react with α,β-unsaturated carbonyl compounds. This could proceed via a Michael addition of the amino group, followed by an intramolecular cyclization and dehydration to form fused ring systems like benzothiazepines or related heterocycles. researchgate.net The specific reaction pathway and resulting fused system would depend on the chosen coreactant. For instance, condensation with β-ketoesters could lead to the formation of quinoline (B57606) derivatives, a common reaction known as the Combes quinoline synthesis.

    A hypothetical condensation reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) could proceed as follows:

    Condensation of the primary amino group with one of the carbonyls of acetylacetone to form an enamine intermediate.

    Intramolecular electrophilic attack from the activated enamine onto the electron-rich aromatic ring at the C3 position.

    Subsequent tautomerization and/or oxidation would lead to a fused polycyclic aromatic system.

    These types of reactions are crucial in medicinal chemistry for generating novel heterocyclic compounds with potential biological activity. researchgate.net

    Detailed Mechanistic Studies and Kinetic Analysis of Key Reactions

    Detailed mechanistic and kinetic studies for this compound are not widely available; however, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

    Mechanism of Ester Reactions (Transesterification and Aminolysis): Both transesterification and aminolysis proceed via a nucleophilic acyl substitution mechanism. The reaction is characterized by the formation of a tetrahedral intermediate .

    Nucleophilic Attack: The nucleophile (an alcohol for transesterification, an amine for aminolysis) attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

    Formation of Tetrahedral Intermediate: A short-lived, sp³-hybridized intermediate is formed.

    Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group.

    Proton Transfer: A final proton transfer step neutralizes the products.

    Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on the benzoate ring involves two principal steps. masterorganicchemistry.com

    Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex . masterorganicchemistry.com The positive charge in the arenium ion is delocalized over the ring, particularly at the positions ortho and para to where the electrophile attacked. The activating amino group helps to stabilize this intermediate.

    Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com

    Kinetic studies on related systems show that the rate of EAS is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, like the amino group in this compound, significantly increase the reaction rate by stabilizing the arenium ion intermediate. masterorganicchemistry.com

    Derivatization, Analog Synthesis, and Structural Modification Studies

    Synthesis of Novel Amide and Carboxylic Acid Derivatives

    The chemical structure of Ethyl 2-amino-4-ethylbenzoate allows for straightforward conversion into corresponding amide and carboxylic acid derivatives through well-established synthetic protocols.

    The primary amino group (-NH₂) is readily acylated to form amide bonds. This transformation is typically achieved by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. sphinxsai.comyoutube.com When using a carboxylic acid directly, coupling agents are often employed to facilitate the reaction. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of 4-Dimethylaminopyridine (B28879) (DMAP) and Hydroxybenzotriazole (HOBt). nih.gov This one-pot procedure allows for the direct condensation of the carboxylic acid and the amine under mild conditions, providing the corresponding amide products in moderate to excellent yields. nih.gov

    Alternatively, the reaction with more reactive acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the desired amides. youtube.com The base is necessary to neutralize the hydrochloric acid byproduct formed during the reaction. youtube.com

    The ethyl ester group (-COOEt) can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-ethylbenzoic acid. This is typically accomplished through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. This hydrolysis provides a key intermediate for further derivatization at the carboxyl position.

    Starting MaterialReagent(s)Product ClassRepresentative Product Structure
    This compoundR-COOH, EDC, HOBt, DMAPAmide Derivative
    This compoundR-COCl, PyridineAmide Derivative
    This compound1. NaOH(aq), Heat 2. HCl(aq)Carboxylic Acid Derivative

    Construction of Heterocyclic Scaffolds Utilizing this compound

    The aminobenzoate structure of this compound makes it an ideal precursor for the synthesis of various fused and non-fused heterocyclic systems that are of significant interest in medicinal and materials chemistry.

    Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides. bepls.com A primary synthetic route to these structures is the Staudinger ketene-imine cycloaddition. derpharmachemica.com In this approach, this compound is first condensed with an aromatic aldehyde to form a Schiff base (an imine). This intermediate is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. derpharmachemica.comresearchgate.netijpsr.com The base facilitates the in-situ formation of a ketene (B1206846) from chloroacetyl chloride, which then undergoes a [2+2] cycloaddition with the imine's carbon-nitrogen double bond to construct the four-membered azetidinone ring. derpharmachemica.comresearchgate.net This method allows for the introduction of diverse substituents on the azetidinone ring, depending on the choice of the initial aldehyde.

    StepReactant 1Reactant 2Base/CatalystIntermediate/Product
    1. Imine FormationThis compoundSubstituted Aromatic Aldehyde (R-CHO)Glacial Acetic Acid (cat.)Schiff Base
    2. CycloadditionSchiff Base from Step 1Chloroacetyl ChlorideTriethylamineAzetidinone Derivative

    The 1,2,3-triazole moiety is a key structural motif in many biologically active compounds and functional materials. nih.govfrontiersin.org The most prominent method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often performed under copper-catalysis (CuAAC), a flagship reaction of "click chemistry". frontiersin.orgorganic-chemistry.org

    To synthesize a 1,2,3-triazole derivative from this compound, the primary amino group is first converted into an azide. This is a two-step process initiated by diazotization, where the amine is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield the corresponding aryl azide intermediate. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to afford the 1,4-disubstituted 1,2,3-triazole derivative in high yield. frontiersin.orgresearchgate.net

    Reagent SequencePurposeResulting Functional Group
    1. NaNO₂, HCl (0-5°C)DiazotizationDiazonium Salt (-N₂⁺Cl⁻)
    2. NaN₃Azide FormationAzide (-N₃)
    3. R-C≡CH, CuSO₄, Sodium AscorbateCuAAC Click Reaction1,4-Disubstituted 1,2,3-Triazole

    This compound, as a derivative of anthranilic acid, is a valuable precursor for the synthesis of quinazolines and related heterocyclic systems. Quinazolines are fused bicyclic compounds containing a benzene (B151609) ring fused to a pyrimidine ring. nih.gov

    One common method for synthesizing quinazolin-4-ones involves the reaction of an anthranilic acid derivative with formamide. By analogy, heating this compound with formamide would lead to the construction of the corresponding substituted quinazolin-4-one. Other synthetic strategies involve reacting the aminobenzoate with reagents like cyanogen bromide or various amides to build the quinazoline (B50416) core. Nucleophilic substitution reactions on the quinazoline ring can further introduce functionalities, such as converting a 4-chloroquinazoline intermediate into a 4-aminoquinazoline. nih.govnih.gov

    Azo compounds are characterized by the presence of a diazenyl (-N=N-) functional group connecting two aromatic rings. They are widely known for their vibrant colors and are used extensively as dyes. nih.govresearchgate.net The synthesis of azo compounds from this compound begins with the diazotization of the primary amino group, identical to the first step in the synthesis of triazoles. researchgate.net The aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid like hydrochloric acid at 0–5 °C to generate a reactive diazonium salt. researchgate.netunb.ca

    This diazonium salt is an electrophile and can undergo an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component. nih.govunb.ca Typical coupling components include phenols, naphthols, or other anilines. The reaction, termed azo coupling, results in the formation of the characteristic azo bond, linking the aminobenzoate scaffold to the coupling partner. uobasrah.edu.iq

    Coupling ComponentReaction ConditionsProduct Type
    Phenol (B47542)Alkaline (NaOH solution)Hydroxy-Azo Compound
    Aniline (B41778)Weakly AcidicAmino-Azo Compound
    NaphtholAlkalineNaphthyl-Azo Compound
    N,N-DimethylanilineWeakly AcidicDimethylamino-Azo Compound

    Polymerization and Co-polymerization Studies

    The bifunctional nature of this compound and its derivatives allows for their potential use as monomers in step-growth polymerization. After modification of the initial ester and amine groups, the resulting monomers can be used to synthesize polymers like polyamides and polyesters.

    For instance, the amine functionality could be protected, followed by hydrolysis of the ester to a carboxylic acid. After deprotection, the resulting 2-amino-4-ethylbenzoic acid is an AB-type monomer that could potentially undergo self-condensation to form a polyamide. A more common approach would involve creating AA and BB type monomers. For example, converting the molecule into a diacid derivative and reacting it with a diamine would produce a polyamide.

    Additionally, the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the amine or the aromatic ring could transform the molecule into a monomer suitable for chain-growth polymerization. Studies on related compounds, such as ethyl-4-(dimethylamino)benzoate, have shown their role in initiating polymerization in dental adhesive systems. researchgate.net While direct polymerization studies of this compound are not extensively detailed, its functional groups provide clear pathways for its incorporation into various polymer backbones.

    Grafting onto Polymer Backbones via Ring-Opening Reactions

    The covalent attachment of small molecules onto polymer chains, a process known as grafting, is a powerful method for modifying material properties. One sophisticated approach involves using the functional groups of a molecule like this compound to initiate or participate in ring-opening polymerizations (ROP). In this "grafting from" strategy, polymer chains are grown directly from a backbone polymer that has been pre-functionalized with initiating sites.

    For instance, the primary amine of this compound can serve as a nucleophile to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs), leading to the formation of polypeptide grafts. nih.gov Similarly, the molecule could be chemically modified to incorporate a hydroxyl or other functional group capable of initiating the ROP of cyclic esters (like lactide) or cyclic ethers.

    The table below illustrates a hypothetical reaction scheme for grafting poly(2-ethyl-2-oxazoline) onto a polystyrene backbone functionalized with initiating sites derived from the this compound structure.

    Parameter Description Example
    Backbone Polymer The main polymer chain.Polystyrene
    Initiating Site A functional group on the backbone capable of starting polymerization.A derivative of this compound attached to the polystyrene ring.
    Monomer The cyclic compound that undergoes ring-opening.2-Ethyl-2-oxazoline
    Grafted Chain The new polymer chain grown from the backbone.Poly(2-ethyl-2-oxazoline)
    Resulting Structure The final graft copolymer.Polystyrene-graft-poly(2-ethyl-2-oxazoline)

    Modification of Polymer Properties Through Side-Chain Introduction

    Introducing this compound as a side-chain onto a polymer backbone can significantly alter the material's bulk properties. nih.gov The specific influence of the side-chain depends on its chemical nature and the density of its grafting. Post-polymerization modification is a versatile technique for achieving this, allowing a parent polymer to be endowed with new functionalities. rsc.org

    The aromatic ring and ester group of this compound can increase the rigidity of the polymer backbone, potentially raising its glass transition temperature (Tg). The ethyl groups contribute to hydrophobicity and can affect solubility in organic solvents. The primary amine offers a site for further reactions, such as cross-linking or the attachment of other functional molecules, and can also influence the polymer's acidity and adhesion properties.

    The strategic introduction of such side-chains allows for the fine-tuning of a polymer's characteristics for specific applications. nih.gov For example, incorporating this moiety could enhance the thermal stability or alter the optical and electronic properties of conjugated polymers. nih.gov

    The following table demonstrates the hypothetical effect of grafting this compound onto a polymethacrylate backbone.

    Property Base Polymer (Polymethyl Methacrylate) Grafted Polymer (PMMA-g-Ethyl 2-amino-4-ethylbenzoate) Rationale for Change
    Glass Transition Temp. (Tg) ~105 °C> 105 °CIncreased rigidity from bulky, aromatic side-chains.
    Solubility in Toluene HighHighThe ethyl and ester groups maintain solubility in non-polar organic solvents.
    Solubility in Water LowVery LowIncreased hydrophobic character from aromatic and alkyl groups.
    Surface Energy ModerateLoweredThe non-polar ethyl groups orient at the surface, reducing polarity.

    Design and Synthesis of Conformationally Restricted Analogues

    To understand the relationship between molecular shape and function, chemists often design and synthesize conformationally restricted analogues. These are molecules where the rotation around single bonds is limited, locking the structure into a specific spatial arrangement. nih.gov For this compound, this can be achieved by incorporating the parent structure into cyclic or polycyclic systems.

    Strategies for creating such analogues include:

    Cyclization: Forming a new ring that includes the ethyl group and a position on the aromatic ring, creating a bicyclic system like a tetrahydroquinoline derivative.

    Bridging: Introducing an atomic bridge between different parts of the molecule to create a rigid, cage-like structure. researchgate.net

    Spirocyclization: Creating a spiro-center where two rings are joined at a single carbon atom.

    These rigid analogues are invaluable tools for probing biological targets, as they can help identify the specific conformation required for activity. By reducing the molecule's flexibility, binding affinity can sometimes be enhanced due to a lower entropic penalty upon binding. researchgate.net

    Exploration of Structure-Reactivity Relationships within Derivatized Series

    Systematic modification of the this compound structure allows for a detailed exploration of structure-reactivity relationships. By creating a series of derivatives and studying their reaction kinetics and outcomes, a deeper understanding of the electronic and steric effects of each functional group can be obtained.

    Key modifications could include:

    Varying the 4-position alkyl group: Replacing the ethyl group with methyl, isopropyl, or tert-butyl groups to study the steric hindrance effect on reactions involving the adjacent amino group or the aromatic ring.

    Modifying the amino group: Acylation or alkylation of the amine would decrease its nucleophilicity and its activating effect on the aromatic ring for electrophilic substitution. researchgate.net

    Altering the ester group: Changing the ethyl ester to a methyl or benzyl ester could subtly influence the electronic nature of the aromatic ring and its reactivity towards hydrolysis. libretexts.org

    By comparing the reactivity of these derivatives in specific reactions (e.g., diazotization of the amine, electrophilic bromination of the ring, or hydrolysis of the ester), quantitative relationships can be established.

    The table below outlines a potential series of derivatives and the expected impact on reactivity.

    Derivative Modification Expected Effect on Aromatic Ring Reactivity (Electrophilic Substitution) Rationale
    Ethyl 2-amino-4-methyl benzoate (B1203000)4-position: Ethyl → MethylSlightly increasedLess steric hindrance compared to ethyl.
    Ethyl 2-amino-4-tert-butyl benzoate4-position: Ethyl → tert-ButylDecreasedSignificant steric hindrance blocking access to the 3 and 5 positions.
    Ethyl 2-acetylamino -4-ethylbenzoateAmine: -NH₂ → -NHCOCH₃Significantly decreasedThe acetyl group is strongly electron-withdrawing and deactivating.
    Methyl 2-amino-4-ethylbenzoateEster: Ethyl → MethylNegligible changeThe electronic effect of the alkyl group on the ester is minimal.

    Advanced Spectroscopic and Structural Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

    High-Resolution ¹H and ¹³C NMR for Structural Elucidation

    High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of Ethyl 2-amino-4-ethylbenzoate.

    ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the aromatic protons, the protons of the two distinct ethyl groups (one on the benzene (B151609) ring and one in the ester function), and the amine (NH₂) protons. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, indicate the number of adjacent protons, thus helping to piece together the molecular fragments.

    ¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for those substituted with the amino, ethyl, and ester groups), and the aliphatic carbons of the two ethyl groups.

    Predicted NMR Data for this compound

    ¹H NMR Data ¹³C NMR Data
    Assignment Predicted Shift (ppm) Multiplicity Assignment Predicted Shift (ppm)
    Aromatic H (C3)7.5 - 7.8dCarbonyl C167 - 170
    Aromatic H (C5)6.5 - 6.7ddAromatic C-NH₂148 - 152
    Aromatic H (C6)6.4 - 6.6dAromatic C-Ethyl145 - 149
    Amine NH₂4.0 - 5.0br sAromatic C-COOEt110 - 114
    Ester -OCH₂CH₃4.1 - 4.4qAromatic CH (C6)130 - 133
    Ring -CH₂CH₃2.5 - 2.8qAromatic CH (C5)115 - 118
    Ester -OCH₂CH₃1.2 - 1.5tAromatic CH (C3)112 - 115
    Ring -CH₂CH₃1.1 - 1.4tEster -OCH₂60 - 63
    Ring -CH₂28 - 32
    Ester -CH₃13 - 16
    Ring -CH₃14 - 17

    Note: Predicted data is based on analogous structures; actual experimental values may vary.

    2D NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment

    For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple similar groups, two-dimensional (2D) NMR techniques are indispensable.

    COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. It would be used to confirm the connectivity within the two separate ethyl groups (i.e., which -CH₂- is coupled to which -CH₃).

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations (stretching, bending) of specific functional groups.

    For this compound, key vibrational bands would be expected for:

    N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

    C-H stretching for both aromatic and aliphatic (ethyl) groups, found around 2850-3100 cm⁻¹.

    C=O stretching of the ester carbonyl group, which is a strong, sharp absorption typically in the range of 1680-1720 cm⁻¹, its exact position influenced by conjugation with the aromatic ring.

    C=C stretching within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

    C-O stretching of the ester linkage, which gives rise to strong bands in the 1100-1300 cm⁻¹ region.

    C-N stretching of the aromatic amine, typically seen around 1250-1350 cm⁻¹.

    Characteristic Vibrational Frequencies

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Amine (-NH₂)Symmetric/Asymmetric Stretch3300 - 3500Medium
    Aromatic C-HStretch3000 - 3100Medium-Weak
    Aliphatic C-HStretch2850 - 2980Medium-Strong
    Ester (-C=O)Stretch1680 - 1720Strong
    Aromatic C=CStretch1450 - 1600Medium-Variable
    Ester (C-O)Stretch1100 - 1300Strong
    Amine (C-N)Stretch1250 - 1350Medium

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

    HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₅NO₂) with high confidence, distinguishing it from other compounds that might have the same nominal mass.

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

    Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented through collision-induced dissociation. The resulting fragment ions are analyzed to deduce the structure of the parent molecule.

    For this compound, characteristic fragmentation pathways would likely include:

    Loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in a stable acylium ion.

    Loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement.

    Cleavage of the ethyl group from the aromatic ring.

    Subsequent fragmentation of the aromatic ring structure.

    Analysis of these fragmentation pathways provides corroborating evidence for the proposed molecular structure determined by NMR and IR spectroscopy.

    Application of LC-MS and GC-MS for Mixture Analysis

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of this compound within complex mixtures. These methods are particularly useful for distinguishing it from its structural isomers, such as ethyl 4-aminobenzoate (B8803810) or other aminobenzoate derivatives.

    In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its volatility and interaction with a stationary phase in a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure.

    The mass spectrum of ethyl aminobenzoates is characterized by distinct fragmentation pathways that allow for isomeric differentiation. researchgate.net For ethyl esters of aminobenzoic acids, common fragmentation includes the loss of an ethyl radical or an ethylene molecule. researchgate.net A significant fragmentation pathway for ethyl benzoate (B1203000) esters is the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 Da, leading to the formation of a stable acylium ion. pharmacy180.com For this compound (molar mass: 193.25 g/mol ), key fragmentation patterns would be anticipated as follows:

    Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description
    19314845Loss of the ethoxy radical (•OC2H5)
    19316528Loss of ethylene (C2H4) via McLafferty rearrangement
    19317815Loss of a methyl radical (•CH3) from the ethyl group
    14812028Loss of carbon monoxide (CO) from the acylium ion

    This table is generated based on established fragmentation patterns for related molecules and is predictive for this compound.

    LC-MS is employed for analyzing samples in the liquid phase and is suitable for less volatile or thermally labile compounds. The separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into a mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent molecular ion peak ([M+H]+), which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural details similar to those obtained from GC-MS.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The aminobenzoate chromophore in this compound is responsible for its characteristic absorption bands. The benzene ring, the amino group (-NH2), and the ester carbonyl group (-C=O) all contribute to the electronic structure.

    The UV spectrum of aminobenzoate esters typically displays two main absorption bands. These arise from π → π* transitions within the benzene ring, which are influenced by the auxochromic amino group and the chromophoric ester group. The position of the amino group relative to the ester group significantly affects the absorption maxima (λmax). researchgate.net For instance, the UV spectrum of the related compound ethyl 2-aminobenzoate (B8764639) shows distinct absorption peaks. nist.gov Similarly, ethyl 4-aminobenzoate also has a characteristic UV absorption profile. researchgate.net

    The electronic transitions for this compound are expected to be similar to its isomers, with slight shifts in wavelength and intensity due to the electronic effects of the substituent positions.

    CompoundSolventλmax 1 (nm)λmax 2 (nm)Electronic TransitionReference
    Ethyl 2-aminobenzoateData not specified~220-240~310-330π → π nist.gov
    Ethyl 4-aminobenzoateWater~227~310π → π researchgate.net
    This compoundEthanol (B145695) (Predicted)~230-250~320-340π → π*N/A

    The data for this compound is predictive, based on the known effects of alkyl and amino substituents on the benzene chromophore.

    The ethyl group at the 4-position is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to ethyl 2-aminobenzoate due to its electron-donating inductive effect.

    X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

    X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

    While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as ethyl 4-((2-hydroxybenzyl)amino)benzoate, provides insight into the expected solid-state behavior. researchgate.net The key functional groups in this compound—the primary amine (-NH2), the ester group (-COOC2H5), and the aromatic ring—are expected to dictate its crystal packing through specific intermolecular forces.

    Anticipated Intermolecular Interactions:

    Hydrogen Bonding: The primary amine group is a hydrogen bond donor, capable of forming N-H···O bonds with the carbonyl oxygen of the ester group on an adjacent molecule. This is often a dominant interaction in the crystal packing of amino esters.

    π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the rings pack in either a parallel or T-shaped arrangement, contributing to the stability of the crystal lattice.

    Van der Waals Forces: The ethyl groups on the ester and the benzene ring will participate in weaker van der Waals interactions, which help to fill space efficiently within the crystal structure.

    The presence of these interactions leads to the formation of a stable, three-dimensional crystalline network. The specific geometry and packing arrangement would be revealed upon successful single-crystal X-ray diffraction analysis.

    Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

    Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is only applicable to chiral molecules.

    This compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups), nor does it exhibit other forms of stereoisomerism like atropisomerism. The molecule has a plane of symmetry that bisects the benzene ring and the substituents.

    Since this compound does not exist as a pair of enantiomers, the technique of chiral chromatography is not applicable for assessing its purity. Standard chromatographic methods such as GC or HPLC are sufficient to determine its chemical purity by separating it from other impurities.

    Computational and Theoretical Investigations of Ethyl 2 Amino 4 Ethylbenzoate

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to predicting the molecular properties of Ethyl 2-amino-4-ethylbenzoate from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

    Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. espublisher.com For a molecule like this compound, DFT calculations are typically employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.

    These calculations are performed by selecting a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311++G(d,p). researchgate.net The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process systematically alters the geometry of the molecule to find the lowest energy conformation, representing its most stable structure in the gaseous phase. materialsciencejournal.org The resulting electronic structure provides a foundation for understanding the molecule's stability, reactivity, and spectroscopic properties.

    The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

    The energy of the HOMO (EHOMO) is related to the ionization potential, representing the energy required to remove an electron. A higher EHOMO value suggests a better electron-donating capability. nih.gov The energy of the LUMO (ELUMO) is associated with the electron affinity, indicating the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.comnih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

    From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

    Interactive Table: Global Reactivity Descriptors

    DescriptorFormulaSignificance
    Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
    Ionization Potential (I) -EHOMOEnergy required to remove an electron.
    Electron Affinity (A) -ELUMOEnergy released when an electron is added.
    Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
    Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity.
    Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons to itself.
    Electrophilicity Index (ω) χ² / (2η)Measures the electrophilic power of a molecule.

    For this compound, the HOMO is expected to be localized primarily on the aminobenzoate ring, particularly on the amino group and the aromatic system, which are electron-rich. The LUMO would likely be distributed over the carboxylate group and the benzene (B151609) ring, which can act as electron-accepting regions.

    Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de

    For this compound, significant delocalization interactions would be expected, such as:

    The interaction between the lone pair (LP) of the nitrogen atom of the amino group and the antibonding π* orbitals of the aromatic ring.

    The delocalization from the oxygen lone pairs of the ester group into the adjacent C=O bond and the aromatic ring.

    Interactions involving the π orbitals of the benzene ring and the antibonding orbitals of the attached substituents.

    These interactions contribute to the planarity and stability of the aromatic system.

    Interactive Table: Illustrative NBO Analysis for Key Interactions

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
    LP (1) Nπ* (C-C)ringHighResonance stabilization from amino group
    π (C=C)ringπ* (C=O)ModerateConjugation between ring and ester group
    LP (2) Oesterπ* (C=O)HighResonance within the ester functionality
    σ (C-H)σ* (C-C)LowHyperconjugation (weaker interaction)

    Note: E(2) values are qualitative and for illustrative purposes.

    Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters. The optimized molecular geometry serves as the basis for calculating vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

    To calculate vibrational frequencies, the second derivatives of the energy with respect to the atomic positions are computed. The resulting frequencies often have a systematic error compared to experimental data, so they are typically scaled by an empirical factor to improve agreement. These calculations help in the assignment of complex experimental spectra, linking specific vibrational modes to the observed peaks. materialsciencejournal.org

    For NMR chemical shifts (¹H and ¹³C), the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework. The magnetic shielding tensors for each nucleus are calculated relative to a reference standard, typically Tetramethylsilane (TMS). Predicted chemical shifts can be invaluable for structure elucidation and for confirming the identity of a synthesized compound. mdpi.com

    Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

    ParameterPredicted ValueExperimental Value
    Vibrational Freq. (N-H stretch) ~3450 cm⁻¹ (scaled)~3430 cm⁻¹
    Vibrational Freq. (C=O stretch) ~1700 cm⁻¹ (scaled)~1685 cm⁻¹
    ¹H NMR (N-H proton) ~4.5 ppm~4.3 ppm
    ¹³C NMR (C=O carbon) ~168 ppm~167 ppm

    Note: Values are illustrative and represent typical agreement between DFT predictions and experimental results.

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

    While quantum chemical calculations typically model a molecule in isolation (gas phase) at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior over time at a given temperature. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

    For this compound, MD simulations would be particularly useful for:

    Conformational Analysis: The ethyl groups attached to the ring and the ester functionality have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This provides insight into the flexibility of the molecule.

    Solvent Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent interacts with the solute. This is crucial for understanding the behavior of this compound in solution. For instance, simulations can reveal the structure of the solvation shell, the formation of hydrogen bonds between the amino/ester groups and the solvent, and how the solvent influences the conformational preferences of the molecule.

    Reaction Pathway Modeling and Transition State Characterization

    Computational methods are essential for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to model the entire reaction pathway. mdpi.com

    This process involves:

    Locating Reactants and Products: The geometries of the starting materials and products are optimized.

    Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.

    Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

    Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.

    By modeling different possible pathways, researchers can determine the most energetically favorable mechanism for a given chemical transformation. nih.gov

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing key insights into a molecule's physical and chemical properties. The MEP map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding.

    The map is generated by calculating the electrostatic potential at various points on the molecular surface. Different colors represent different potential values:

    Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are characteristic of lone pairs on electronegative atoms and are susceptible to electrophilic attack.

    Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

    Green: Denotes areas of neutral or near-zero potential.

    Yellow/Orange: Intermediate levels of negative potential.

    For this compound, an MEP analysis would highlight specific regions of reactivity based on its functional groups. The most negative potential (red) would be concentrated around the oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance.

    Conversely, the regions of positive potential (blue) would be located around the hydrogen atoms of the amino group and the hydrogen atoms of the aromatic ring. These electron-poor areas are the likely sites for nucleophilic attack. The ethyl groups and the aromatic ring would exhibit areas of relatively neutral potential (green), serving as the non-polar framework of the molecule.

    Illustrative MEP Analysis Regions for this compound

    Molecular Region Expected Electrostatic Potential Color on MEP Map Implied Reactivity
    Carbonyl Oxygen (C=O) Highly Negative Red Site for Electrophilic Attack, H-Bond Acceptor
    Amino Group Nitrogen (-NH₂) Negative Red / Deep Yellow Site for Electrophilic Attack, H-Bond Acceptor
    Amino Group Hydrogens (-NH₂) Highly Positive Blue Site for Nucleophilic Attack, H-Bond Donor
    Aromatic Ring Hydrogens Positive Light Blue / Cyan Potential for Nucleophilic Interaction

    Computational Approaches to Structure-Reactivity Relationships

    Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools for elucidating the relationship between a molecule's structure and its chemical reactivity. By calculating various molecular properties and electronic descriptors, a quantitative understanding of reactivity can be achieved. Key to this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    The energies and spatial distributions of these orbitals are fundamental to predicting a molecule's reactivity:

    HOMO: This orbital acts as the electron donor. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. The location of the HOMO density indicates the primary site of electrophilic attack.

    LUMO: This orbital serves as the electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor, or electrophile. The distribution of the LUMO density points to the most probable site for nucleophilic attack.

    HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability and lower chemical reactivity.

    For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich aminobenzene ring, specifically with significant contributions from the amino group's nitrogen atom. This is due to the electron-donating nature of both the amino and ethyl substituents, which increases the electron density of the aromatic system. This distribution makes the aromatic ring, particularly the positions ortho and para to the amino group, susceptible to electrophilic attack.

    The LUMO, in contrast, would be expected to be distributed over the electron-withdrawing ethyl benzoate (B1203000) portion of the molecule, with significant density on the carbonyl carbon and the aromatic ring carbons attached to the ester group. This indicates that these are the most electrophilic sites, prone to attack by nucleophiles.

    By calculating global reactivity descriptors derived from HOMO and LUMO energies, a more quantitative picture of reactivity emerges.

    Key Quantum Chemical Descriptors and Their Significance

    Descriptor Formula Interpretation for Reactivity
    Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
    Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
    Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. Higher values indicate greater stability.
    Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates higher reactivity.
    Electronegativity (χ) χ = (I + A) / 2 The power of an atom/group to attract electrons.

    These computational approaches provide a robust framework for predicting the chemical behavior of this compound, guiding synthetic strategies and further investigation into its properties.

    Applications in Advanced Organic Synthesis and Materials Science Research

    Role as a Building Block in the Synthesis of Complex Organic Molecules

    The utility of the aminobenzoate framework is well-established in organic synthesis, where it serves as a foundational component for constructing more elaborate molecular architectures. The amino and ester functional groups offer convenient handles for a variety of chemical transformations.

    Aminobenzoic acid derivatives are recognized as crucial intermediates for the synthesis of various heterocyclic compounds that are of pharmacological interest. nih.gov The ortho-, meta-, and para-isomers of aminobenzoate are building blocks for a diverse array of microbial natural products. nih.gov For instance, the general class of aminobenzoates serves as a precursor for synthesizing complex heterocyclic systems such as:

    Benzimidazoles nih.gov

    Quinolones nih.gov

    Phenazines nih.gov

    Benzodiazepinones nih.gov

    Fumiquinazolines nih.gov

    The synthesis of new Schiff bases often begins with aminobenzoate esters like Ethyl 4-aminobenzoate (B8803810). anjs.edu.iqresearchgate.net These Schiff bases are, in turn, valuable intermediates for creating further heterocyclic derivatives, including pyrazoles and oxazolidinones. researchgate.netguilan.ac.ir This demonstrates the role of the aminobenzoate core as a versatile starting point for building molecular complexity.

    Precursor Compound ClassResulting Heterocyclic ScaffoldReference
    Aminobenzoic Acid DerivativesBenzimidazoles nih.gov
    Anthranilate (ortho-aminobenzoate)Quinolones, Phenazines, Benzodiazepinones nih.gov
    Ethyl 4-aminobenzoatePyrazole derivatives (via hydrazide) anjs.edu.iqresearchgate.net
    Schiff Bases from AminobenzothiazoleOxazolidinones guilan.ac.ir

    In the context of total synthesis, aminobenzoates are key components in the assembly of numerous natural products. Anthranilate (the ortho-isomer of aminobenzoate) is a well-known scaffold for the biosynthetic elaboration of many natural heterocycles. nih.gov It is a foundational unit in the biosynthesis of tryptophan and is also converted into complex structures like fumiquinazolines and quinoxalines. nih.gov Similarly, other substituted aminobenzoates are starter units for ansamycin (B12435341) antibiotics (e.g., rifamycins) and potent antitumor agents like platencin (B21511) and platensimycin. nih.gov The strategic incorporation of the aminobenzoate moiety is thus a recurring theme in the retrosynthetic analysis of many complex target molecules.

    Contributions to Supramolecular Chemistry (e.g., Hydrogen Bonding, π-π Stacking Interactions)

    The functional groups on the Ethyl 2-amino-4-ethylbenzoate scaffold—specifically the amino (-NH2) and ester (-COOEt) groups—are capable of acting as hydrogen bond donors and acceptors, respectively. This makes the molecule a candidate for constructing ordered, multi-component assemblies through non-covalent interactions.

    In a detailed crystallographic study of a related compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, the molecules were shown to be linked by a network of intermolecular hydrogen bonds. nih.gov Specifically, one O—H⋯N and two N—H⋯O interactions create a robust three-dimensional network. researchgate.net This capacity for forming extensive hydrogen-bonded networks is a key property of the aminobenzoate scaffold. The aromatic ring also allows for potential π-π stacking interactions, which can further direct the assembly of molecules into well-defined supramolecular structures. These principles of molecular recognition and self-assembly are fundamental to designing novel crystalline materials and functional molecular systems.

    Application in the Development of Chemical Probes and Tags

    The aminobenzoate structure can be functionalized for use in bioconjugation and chemical biology. A notable application is in the field of protein modification, or "PEGylation," which is used to improve the therapeutic properties of proteins. Researchers have developed 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) as promising reagents for this purpose. rsc.org These reagents are designed to attach PEG chains to proteins, and the aminobenzoate moiety acts as a stable and reactive linker. rsc.org This approach demonstrates how the aminobenzoate scaffold can be adapted to create chemical tools for tagging and modifying large biomolecules, a critical area in the development of new therapeutics and diagnostic agents.

    Role in Polymer and Advanced Materials Engineering

    Aminobenzoate esters have been successfully incorporated into polymers to create advanced materials with tailored properties. Their aromatic nature and reactive amine group make them suitable as monomers or modifying agents in polymerization reactions.

    For instance, copolymers of aniline (B41778) with ethyl aminobenzoate derivatives have been prepared through chemical synthesis. researchgate.net Research on poly(aniline-co-ethyl 3-aminobenzoate) has shown that incorporating the aminobenzoate unit can modify the polymer backbone and its properties. researchgate.net In another example, Ethyl 4-aminobenzoate has been used to create an electroactive conducting copolymer with o-anisidine (B45086) through electrochemical synthesis. scientificlabs.co.uk Beyond conducting polymers, aminobenzoate derivatives are used in the production of polyurethanes, where they can act as chain extenders or curing agents. google.com They have also been investigated as adhesion promoters for bonding rubber to wire. google.com These applications highlight the utility of the aminobenzoate scaffold in designing functional polymers and materials for electronic and structural applications.

    Application AreaSpecific Aminobenzoate Derivative UsedResulting Material/ProductReference
    Conducting PolymersEthyl 3-aminobenzoatePoly(aniline-co-ethyl 3-aminobenzoate) researchgate.net
    Conducting PolymersEthyl 4-aminobenzoateElectroactive copolymer with o-anisidine scientificlabs.co.uk
    PolyurethanesEthyl 4-aminobenzoatePoly(urethane)ureamides google.com
    Adhesion PromotersOctadecyl-4-aminobenzoateRubber-to-wire adhesion promoters google.com

    Catalytic Chemistry and Ligand Design Based on the this compound Scaffold

    For example, Schiff bases derived from Ethyl 4-aminobenzoate have been used to synthesize copper(II) complexes, which were subsequently studied for their antimicrobial activity. This demonstrates the scaffold's utility in forming stable metal-ligand complexes. Furthermore, studies on how aminobenzoic acid derivatives interact with the catalytic center of the ribosome show that their rigid aromatic backbone can sterically influence enzymatic active sites. nih.govacs.org This suggests that the aminobenzoate framework could be used to design enzyme inhibitors or probes that target specific catalytic centers. The potential to create chiral ligands from this scaffold for asymmetric catalysis also remains an area for exploration.

    Future Research Directions and Emerging Paradigms for Ethyl 2 Amino 4 Ethylbenzoate

    Development of Asymmetric Synthesis Methodologies

    The structure of Ethyl 2-amino-4-ethylbenzoate is achiral. However, the development of asymmetric methodologies is crucial for synthesizing chiral derivatives, which are often essential for applications in pharmacology and materials science. Future research could focus on introducing chirality through reactions targeting the aromatic ring or the amino group.

    Key research directions include:

    Catalytic Asymmetric C-H Functionalization: Directing catalysts to selectively functionalize the C-H bonds on the ethyl group or the aromatic ring with chiral ligands could introduce a stereocenter. This approach avoids the need for pre-functionalized substrates and is highly atom-economical.

    Enantioselective Derivatization: The amino group can be a handle for enantioselective reactions. For instance, acylation with a chiral acid chloride or coupling with a chiral aldehyde to form a Schiff base, followed by stereoselective reduction, could yield chiral secondary amines.

    Enzymatic Kinetic Resolution: If a racemic derivative of this compound is synthesized, enzymes such as lipases or proteases could be employed to selectively react with one enantiomer, allowing for the separation of the two. nih.gov Engineered enzymes could be developed for high selectivity and yield. mdpi.com

    Methodology Description Potential Chiral Product
    Asymmetric C-H ActivationUse of a chiral transition-metal catalyst (e.g., Rhodium, Palladium) to introduce a functional group at a specific C-H bond enantioselectively.Chiral alkylated or arylated derivatives.
    Chiral AuxiliaryCovalent attachment of a chiral auxiliary to the amino group to direct subsequent diastereoselective transformations on the molecule. The auxiliary can be removed later.Diastereomerically pure intermediates leading to enantiomerically pure final products.
    Biocatalytic DeracemizationA two-enzyme cascade involving an enantioselective oxidase and a non-selective reducing agent to convert a racemic mixture into a single enantiomer. nih.govEnantiopure amino or alcohol derivatives.

    Exploration of Photochemical Transformations

    Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. The aromatic ring and amino group in this compound are chromophores that can absorb UV light, making the molecule a candidate for photochemical exploration. Research on related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) shows that direct photolysis can be a significant transformation pathway in the presence of UV radiation. researchgate.net

    Potential photochemical studies could involve:

    Photo-oxidation: Irradiation in the presence of oxygen or a photosensitizer could lead to the oxidation of the amino group or the ethyl substituent on the ring, generating novel functionalized compounds.

    Photocyclization: Derivatives of this compound could be designed to undergo intramolecular cyclization upon irradiation, forming novel heterocyclic structures.

    Photo-induced Polymerization: If functionalized with a polymerizable group (e.g., an acrylate), the molecule could serve as a monomer in photoinitiated polymerization processes, creating materials with specific optical or electronic properties.

    Transformation Type Description Potential Outcome
    Direct PhotolysisUV irradiation leading to bond cleavage or rearrangement. Could involve dealkylation or hydroxylation/oxidation processes. researchgate.netDegradation products or rearranged isomers.
    Photosensitized ReactionsUse of a sensitizer to transfer energy to the molecule, enabling reactions at lower energy wavelengths and potentially leading to different products than direct photolysis.Selective oxidation or cycloaddition products.
    Photo-Fries RearrangementFor N-acylated derivatives, UV light could induce rearrangement of the acyl group from the nitrogen to the aromatic ring, creating novel substituted aminoketones.Ortho- or para-acyl-aminobenzoate derivatives.

    Integration with High-Throughput Experimentation and Data Science

    Modern chemical research is increasingly benefiting from automation and data analysis. High-Throughput Experimentation (HTE) allows for the rapid screening of a vast number of reaction conditions, while data science and machine learning can analyze the resulting data to predict optimal conditions and even discover new reactions. purdue.edunih.gov

    Applying these paradigms to this compound could:

    Accelerate Reaction Optimization: HTE platforms can screen hundreds of catalysts, ligands, solvents, and additives in parallel to quickly identify the best conditions for synthesizing or functionalizing the molecule. seqens.comtrajanscimed.com

    Develop Predictive Models: By generating large datasets through HTE, machine learning algorithms could be trained to predict the outcomes of unknown reactions, guiding experimental design and reducing the number of required experiments.

    Enable Automated Synthesis: Integration with flow chemistry systems could allow for the automated, data-driven synthesis of a library of derivatives based on the this compound scaffold for screening in biological or materials science applications. purdue.edu

    Tool Application to this compound Expected Benefit
    High-Throughput ScreeningParallel screening of conditions for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) at the amino group or a halogenated derivative.Rapid identification of optimal reaction conditions, saving time and resources. evotec.com
    Machine LearningAnalysis of spectral and reaction yield data from HTE to build quantitative structure-property relationship (QSPR) models.Prediction of properties for novel derivatives before synthesis; guidance for designing molecules with desired characteristics.
    Automated Flow SynthesisUse of robotic systems to perform multi-step syntheses of derivatives in a continuous flow reactor, with real-time analysis and feedback loops for optimization.On-demand synthesis of compound libraries for screening; improved safety and scalability.

    Bioorthogonal Chemistry and Chemoselective Modifications

    Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Modifying this compound with bioorthogonal handles could enable its use as a probe for studying biological systems.

    Future research could focus on:

    Installation of Bioorthogonal Groups: The molecule could be functionalized with groups like azides, alkynes, or strained alkenes to participate in "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). escholarship.org This would allow it to be covalently attached to biomolecules for imaging or tracking purposes. researchgate.net

    Chemoselective Ligation: The primary amino group is a prime target for chemoselective modifications. mdpi.com Reactions like reductive amination or the formation of oximes/hydrazones with specifically tagged aldehydes or ketones could be explored to selectively label proteins or other cellular components. researchgate.net

    Approach Specific Modification Potential Application
    Click ChemistrySynthesis of an azide- or alkyne-containing derivative of this compound.Labeling and imaging of biomolecules in live cells that have been metabolically engineered to contain the complementary functional group. wikipedia.org
    Staudinger LigationPreparation of an azide (B81097) derivative for reaction with a phosphine-tagged biomolecule.Forming stable amide bonds under biological conditions for protein modification.
    Tetrazine LigationIntroduction of a strained alkene (e.g., trans-cyclooctene) for rapid and bioorthogonal reaction with a tetrazine-labeled probe.In vivo imaging and diagnostics due to the fast reaction kinetics. escholarship.org

    Sustainable Synthesis and Biocatalytic Approaches

    Green chemistry principles are increasingly important in chemical synthesis. Future research on this compound should prioritize sustainable methods that reduce waste, use less hazardous reagents, and operate under milder conditions.

    Key areas for development include:

    Biocatalysis: Utilizing whole-cell or isolated enzymes for the synthesis and modification of the molecule. For example, transaminases could be used for the amination step, and lipases could catalyze the esterification in non-aqueous media, often with high selectivity. nih.govbeilstein-journals.org

    Renewable Feedstocks: Investigating synthetic routes that start from bio-based platform chemicals rather than petroleum-derived precursors.

    Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical CO2, or ionic liquids.

    Sustainable Method Description Advantage
    Enzymatic SynthesisUsing enzymes like esterases or aminotransferases to catalyze key steps in the synthesis. nih.govHigh selectivity (chemo-, regio-, and enantio-), mild reaction conditions, reduced byproducts.
    Flow ChemistryPerforming reactions in continuous flow reactors instead of batch processes.Improved heat and mass transfer, enhanced safety, easier scale-up, and potential for process intensification. beilstein-journals.org
    Catalysis with Earth-Abundant MetalsReplacing catalysts based on precious metals (e.g., Palladium, Rhodium) with more abundant and less toxic metals like Iron, Copper, or Nickel.Lower cost and reduced environmental impact.

    Advanced Materials Applications beyond Current Scope

    The structural features of this compound suggest its potential as a building block for advanced materials. Its rigid aromatic core, combined with reactive handles (amino and ester groups), could be exploited to create polymers and functional small molecules.

    Emerging applications could be found in:

    High-Performance Polymers: The molecule could serve as a monomer for the synthesis of polyamides, polyimides, or polybenzoxazoles. The ethyl substituent could enhance solubility and processability of the resulting polymers, which may exhibit high thermal stability and mechanical strength.

    Organic Electronics: Derivatives could be designed to function as organic light-emitting diodes (OLEDs), hole-transport materials, or components in dye-sensitized solar cells. The amino and ester groups provide sites for tuning the electronic properties through further functionalization.

    Supramolecular Chemistry: The molecule could be incorporated into larger structures designed for molecular recognition, self-assembly, or the formation of organogels. A related compound, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been investigated for its potential as an organogelator for oil spill remediation. mdpi.com

    Material Class Role of this compound Potential Properties
    Polyamides/PolyimidesDiamine or diacid monomer (after modification).High thermal stability, chemical resistance, good mechanical properties.
    Electro-optic MaterialsPrecursor for nonlinear optical (NLO) chromophores.Ability to modulate the properties of light, for use in telecommunications and optical computing.
    Liquid CrystalsCore unit in calamitic (rod-shaped) liquid crystal design.Phase behavior dependent on temperature and electric fields, for use in displays and sensors.

    Q & A

    Q. What are the established synthetic pathways for Ethyl 2-amino-4-ethylbenzoate, and how do reaction parameters influence yield?

    this compound can be synthesized via alkylation, bromination, and cyanation steps. For example, alkylation of 4-methylsalicylic acid with ethyl bromide at 150°C for 30 hours under autoclave conditions yields intermediate esters, followed by bromination using N-bromosuccinimide (NBS) . Critical parameters include:

    • Temperature : Higher temperatures (e.g., 150°C) accelerate alkylation but may increase side reactions.
    • Catalysts : Use of phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to improve regioselectivity.
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

    Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

    • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.0 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and amino groups.
    • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 207.11 for C₁₁H₁₃NO₂⁺) . Cross-referencing with PubChem’s computed data (InChI Key: UBMPDLRSKDVIOD-UHFFFAOYSA-N) ensures accuracy .

    Q. What are the recommended storage conditions to prevent degradation of this compound?

    • Temperature : Store at 2–8°C in amber vials to minimize photodegradation.
    • Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the amino group.
    • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the ester moiety .

    Advanced Research Questions

    Q. How can researchers optimize the cyanation step in synthesizing this compound derivatives?

    Cyanation of brominated intermediates (e.g., ethyl 4-bromomethyl-2-ethoxybenzoate) requires:

    • Reagent selection : Sodium cyanide (NaCN) in DMSO at 60–80°C for 6–12 hours .
    • Catalysis : Transition metals (e.g., CuCN) improve reactivity but require strict stoichiometric control to avoid over-cyanation.
    • Workflow : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify via column chromatography (SiO₂, gradient elution).

    Q. What computational methods predict the reactivity of this compound in novel reactions?

    • Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites (e.g., amino group as a nucleophile).
    • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethyl lactate’s hydrogen-bonding interactions ) on reaction pathways.
    • Retrosynthetic Analysis : Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes by fragmenting the target molecule .

    Q. How should contradictory data in biological activity assays (e.g., antimicrobial studies) be resolved?

    • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ consistency.
    • Control experiments : Compare with known standards (e.g., ampicillin for antimicrobial activity) and assess cytotoxicity in parallel (e.g., MTT assay on mammalian cells).
    • Statistical rigor : Apply ANOVA or t-tests (p < 0.05) to confirm significance, and report confidence intervals .

    Methodological Notes

    • Experimental Design : Always include triplicate measurements and negative controls to mitigate variability .
    • Data Presentation : Use SI units, significant figures, and append raw data (e.g., NMR spectra) for reproducibility .
    • Ethical Compliance : Adhere to safety protocols (PPE, fume hoods) and waste disposal guidelines .

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    Reactant of Route 2
    Reactant of Route 2
    Ethyl 2-amino-4-ethylbenzoate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.